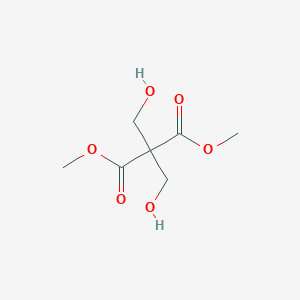
Dimethyl-2,2-bis(hydroxymethyl)malonat
Übersicht
Beschreibung
Dimethyl 2,2-bis(hydroxymethyl)malonate (D2BM) is an organic compound with a molecular formula of C6H10O6. It is an important intermediate in the synthesis of many organic compounds, including drugs, polymers, and fragrances. It is also known as 2,2-dimethyl-2,2-bis(hydroxymethyl)malonate, dimethyl-2,2-bis(hydroxymethyl)malonate, or simply dimethylmalonate. D2BM is a colorless to pale yellow liquid with a faint odor. It is soluble in water, alcohols, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Herstellung von 1,3-Dioxanen
Dimethyl-2,2-bis(hydroxymethyl)malonat wird als Reagenz zur Herstellung von 1,3-Dioxanen aus Acetalen, Aldehyden und Ketonen verwendet . 1,3-Dioxane sind cyclische Ether, die häufig als Lösungsmittel und als Zwischenprodukte in verschiedenen chemischen Reaktionen verwendet werden.
Zwischenprodukt für die Esterherstellung
Diese Verbindung wird auch als Zwischenprodukt für die Herstellung substituierter Malon-, Acryl- und Isobuttersäureester verwendet . Diese Ester haben eine Vielzahl von Anwendungen in der chemischen Industrie, einschließlich der Produktion von Kunststoffen, Harzen und Pharmazeutika.
Umwandlung in Dienophile
This compound kann in nützliche Dienophile wie α-Brommethylacrylsäure und deren Ethylester umgewandelt werden . Dienophile werden in Diels-Alder-Reaktionen verwendet, einer Art Cycloadditionsreaktion, die in der organischen Synthese weit verbreitet ist.
Synthese von Bis(brommethyl)essigsäure
Eine weitere Anwendung dieser Verbindung ist ihre Umwandlung in Bis(brommethyl)essigsäure und deren Methylester . Diese Verbindungen sind nützliche Zwischenprodukte in der organischen Synthese.
Gentherapie
Im Bereich der Gentherapie werden Dendrimere, die von 2,2-Bis(hydroxymethyl)propionsäure (b-HMPA) abgeleitet sind, das strukturell dem this compound ähnlich ist, ausgiebig für die nicht virale Genübertragung untersucht . Diese Dendrimere sind besonders attraktiv aufgrund ihrer Abbaubarkeit in vivo .
Biomedizinische Anwendungen
Dendrimere, die von b-HMPA abgeleitet sind, sind in mehreren biomedizinischen Anwendungen erfolgreich . Sie sind hochverzweigte, nanoskalige synthetische Polymere, die sich durch eine globuläre Struktur, einen niedrigen Polydispersitätsindex, das Vorhandensein innerer Hohlräume und eine große Anzahl peripherer funktioneller Gruppen auszeichnen, die zur Bindung kationischer Einheiten nutzbar sind .
Wirkmechanismus
Target of Action
Dimethyl 2,2-bis(hydroxymethyl)malonate is a reagent used in the synthesis of various compounds . The primary targets of this compound are acetals, aldehydes, and ketones . These targets play a crucial role in many biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (acetals, aldehydes, and ketones) to prepare 1,3-dioxanes . This interaction involves a series of chemical reactions that result in the formation of new bonds and the breaking of old ones, leading to the creation of 1,3-dioxanes.
Biochemical Pathways
Given its role in the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones , it can be inferred that it plays a part in the metabolic pathways involving these compounds.
Result of Action
The molecular and cellular effects of Dimethyl 2,2-bis(hydroxymethyl)malonate’s action primarily involve the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones . This synthesis could potentially influence various biochemical processes, given the role of these compounds in metabolism.
Eigenschaften
IUPAC Name |
dimethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILECYJGFXOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



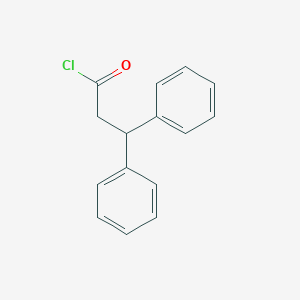

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
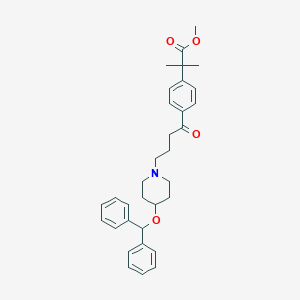
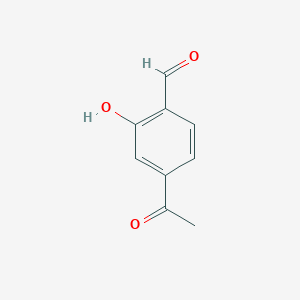

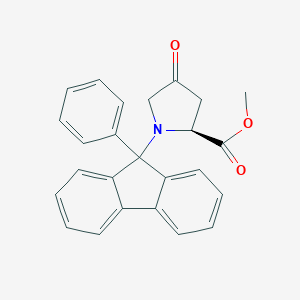
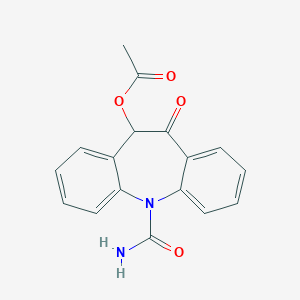

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

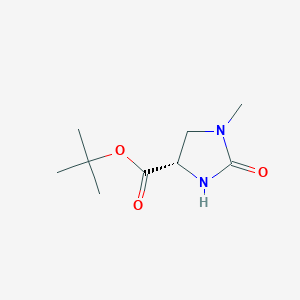

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)